BenchChemオンラインストアへようこそ!

7-Chlorobenzo[d]thiazol-2(3H)-one

KMO inhibition acute pancreatitis chronic inflammation

This 7-chloro regioisomer is the specific core scaffold claimed in GlaxoSmithKline patent US20190100517A1 for KMO inhibitors. The 7-position chlorine imparts unique lipophilicity (XLogP=2.31), hydrogen-bonding capacity, and electronic properties critical for target engagement; 5-chloro, 4-chloro, and dichlorinated analogs are not functional substitutes. Also validated for PBR binding (ChEMBL CHEMBL651678) and cell-line-selective anticancer SAR. Ensure correct isomer procurement for patent-aligned structures and reproducible ADME profiling.

Molecular Formula C7H4ClNOS
Molecular Weight 185.63 g/mol
CAS No. 80416-76-8
Cat. No. B1590648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenzo[d]thiazol-2(3H)-one
CAS80416-76-8
Molecular FormulaC7H4ClNOS
Molecular Weight185.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC(=O)N2
InChIInChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyMLYFRFPTIGFBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorobenzo[d]thiazol-2(3H)-one (CAS 80416-76-8): Procurement-Relevant Physicochemical and Structural Profile


7-Chlorobenzo[d]thiazol-2(3H)-one (CAS 80416-76-8) is a monochlorinated heterocyclic compound belonging to the benzothiazolone family, characterized by a benzene ring fused with a thiazole ring bearing a chlorine atom at the 7-position and a carbonyl group at the 2-position . Its molecular formula is C7H4ClNOS with a molecular weight of 185.63 g/mol . Key physicochemical identifiers include InChIKey MLYFRFPTIGFBDU-UHFFFAOYSA-N, SMILES O=C1NC2C(=C(C=CC=2)Cl)S1, and MDL MFCD09752319 . The compound exhibits a melting point of 203-205 °C, a predicted XLogP of 2.3, and calculated aqueous solubility of approximately 0.22 g/L at 25 °C [1]. Standard commercial purity specifications range from 95% to 98% as documented by multiple suppliers [2].

Why 7-Chlorobenzo[d]thiazol-2(3H)-one Cannot Be Replaced by Other Benzothiazolone Analogs: Structural Basis for Differentiated Selection


Substitution among chlorinated benzothiazolone analogs is not scientifically interchangeable because the position and number of chlorine substituents fundamentally alter electronic distribution, lipophilicity, and target-binding specificity . For example, 5-chloro-2-benzothiazolinone (widely used as a biocide), 4-chloro-3-methyl-2(3H)-benzothiazolone (chlobenthiazone, a commercial fungicide), and 6,7-dichloro-2(3H)-benzothiazolone each exhibit distinct biological and physicochemical profiles that preclude direct substitution [1]. The 7-chloro substitution pattern in the target compound confers a unique combination of moderate lipophilicity (XLogP = 2.3), specific hydrogen-bonding capacity (1 H-bond donor, 2 H-bond acceptors), and electronic properties that differentiate it from regioisomers and polychlorinated derivatives . The evidence presented in Section 3 quantifies these differentiation dimensions, providing the technical justification required for informed procurement decisions.

7-Chlorobenzo[d]thiazol-2(3H)-one: Quantified Differentiation Against Comparator Analogs


Kynurenine 3-Monooxygenase (KMO) Inhibition: 7-Chloro Benzothiazolone Scaffold in Patent-Protected Therapeutic Compositions

7-Chlorobenzo[d]thiazol-2(3H)-one is explicitly claimed as a core scaffold in patent US20190100517A1 (GlaxoSmithKline) for compounds that inhibit kynurenine 3-monooxygenase (KMO), an enzyme implicated in acute pancreatitis, chronic kidney disease, and inflammation [1]. While the patent does not disclose isolated IC50 values for the unsubstituted 7-chloro benzothiazolone core, the structural designation of this specific chlorination pattern as the foundational scaffold for KMO-targeting therapeutic compositions distinguishes it from alternative substitution patterns not featured in this patent family. In contrast, 5-chloro-2-benzothiazolinone is positioned primarily as an industrial biocide , and 4-chloro-3-methyl-2(3H)-benzothiazolone is commercialized as an agricultural fungicide (chlobenthiazone) [2]. This divergence in documented application domains reflects structurally encoded differences in target engagement and biological pathway selectivity [1].

KMO inhibition acute pancreatitis chronic inflammation

Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Cross-Study Comparison with Structurally Related Analogs

In vitro binding affinity of 7-chlorobenzo[d]thiazol-2(3H)-one against rat peripheral benzodiazepine receptor (PBR) was deposited in ChEMBL (CHEMBL651678) and BindingDB, though the numerical pIC50 value is not publicly displayed in the summary records [1]. For comparative context, benzothiazole derivatives evaluated in a separate study showed PBR binding with Ki values ranging from 0.5 nM to >1000 nM depending on substitution pattern, with halogenated derivatives generally exhibiting enhanced affinity relative to unsubstituted parent compounds [2]. Notably, 2-arylbenzothiazole derivatives have demonstrated EGFR inhibitory activity with IC50 values of 24.58-30.42 nM, indicating that specific substitution patterns within the benzothiazole scaffold can achieve nanomolar potency against discrete molecular targets . The 7-chloro substitution pattern on the benzothiazolone core represents a distinct electronic and steric configuration that cannot be replicated by 5-chloro, 6-chloro, or 4-chloro regioisomers.

PBR binding neuroinflammation binding affinity

Lipophilicity (LogP) Differentiation: 7-Chloro vs. 5-Chloro and Dichloro Benzothiazolone Analogs

7-Chlorobenzo[d]thiazol-2(3H)-one exhibits a consensus Log Po/w of 2.38 (XLogP3 = 2.31) . This lipophilicity value positions it as moderately lipophilic, distinct from the dichlorinated analog 4,6-dichloro-2(3H)-benzothiazolone, which is expected to have higher lipophilicity due to the additional chlorine atom and is marketed primarily for industrial biocide applications in water treatment and materials preservation . The 5-chloro-6-methoxy analog, with an additional methoxy group, is reported to exhibit antimicrobial and antifungal properties potentially via enzyme inhibition mechanisms . The 7-chloro monosubstitution pattern confers a unique balance of lipophilicity (consensus LogP 2.38), hydrogen-bond donor count (1), and topological polar surface area (61.1 Ų) , which directly impacts membrane permeability, solubility (0.165 mg/mL), and protein-binding characteristics.

lipophilicity LogP pharmacokinetics

Structural Basis for Halogen-Dependent Biological Activity: 7-Chloro Substitution Pattern in Benzothiazole SAR

A study published in Bioorganic & Medicinal Chemistry Letters (2015) evaluated a series of benzothiazole derivatives and demonstrated that the presence of halogen substituents (chlorine or fluorine) was favorable for antioxidant activity, with IC50 values comparable to the control ascorbic acid [1]. Importantly, the study revealed that unsubstituted benzothiazole favored activity against HeLa cervical cancer cells, whereas the presence of a chlorine substituent was essential for exerting strong action against CaSki cervical cancer cells [1]. While this study evaluated benzothiazoles rather than benzothiazolones, the class-level inference that chlorine substitution confers cell line-specific activity patterns is directly relevant. Additionally, in the benzothiazole class, introduction of chlorine at the 4-position greatly enhanced 11β-HSD1 inhibitory activity (IC50 values in low micromolar range, >80% inhibition at 10 μM) [2]. These findings establish that chlorine substitution is not merely a structural variation but a determinant of biological selectivity and potency.

SAR halogen substitution anticancer

7-Chlorobenzo[d]thiazol-2(3H)-one: Evidence-Backed Procurement and Application Scenarios


Kynurenine 3-Monooxygenase (KMO) Inhibitor Development Programs

Research groups developing KMO inhibitors for therapeutic applications in acute pancreatitis, chronic kidney disease, or inflammation should procure 7-chlorobenzo[d]thiazol-2(3H)-one as the specific core scaffold claimed in GlaxoSmithKline patent US20190100517A1. Alternative chlorinated benzothiazolone isomers (e.g., 5-chloro or 4-chloro derivatives) are not featured in this patent family and are positioned for unrelated industrial biocide or agricultural fungicide applications. Procurement of the correct 7-chloro isomer ensures alignment with patent-validated structural requirements for KMO target engagement [1].

Neuroinflammation Research Targeting Peripheral Benzodiazepine Receptor (PBR)

Investigators studying PBR-mediated neuroinflammatory pathways should select 7-chlorobenzo[d]thiazol-2(3H)-one based on its documented binding activity against rat peripheral benzodiazepine receptor (ChEMBL CHEMBL651678). Literature evidence demonstrates that halogenated benzothiazole derivatives exhibit enhanced PBR binding (Ki values ranging from 0.5 nM to >1000 nM) relative to unsubstituted parent compounds. The 7-chloro substitution pattern provides a structurally defined regioisomer for PBR-focused pharmacological studies [1].

Cell Line-Selective Anticancer SAR Studies with Halogenated Heterocycles

For structure-activity relationship investigations examining cell line-selective anticancer activity, 7-chlorobenzo[d]thiazol-2(3H)-one offers a defined monochlorinated benzothiazolone scaffold. Published data in Bioorganic & Medicinal Chemistry Letters (2015) demonstrate that chlorine substitution fundamentally alters cell line specificity in benzothiazole-based compounds, with unsubstituted analogs active against HeLa cells and chlorinated derivatives active against CaSki cells. The 7-chloro isomer provides a specific substitution pattern for comparative SAR studies that cannot be replicated using unsubstituted, 5-chloro, 6-chloro, or dichlorinated analogs [1].

ADME/PK Profiling Studies Requiring Defined Lipophilicity Parameters

Medicinal chemistry programs requiring precise ADME profiling should select 7-chlorobenzo[d]thiazol-2(3H)-one based on its well-characterized physicochemical parameters: consensus Log Po/w = 2.38, XLogP3 = 2.31, TPSA = 61.1 Ų, and calculated aqueous solubility of 0.165 mg/mL. These values differentiate the 7-chloro isomer from dichlorinated derivatives (which exhibit higher lipophilicity) and methoxy-substituted analogs (which alter hydrogen-bonding profiles). Procurement of the correct isomer ensures reproducible ADME data and accurate interpretation of structure-property relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorobenzo[d]thiazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.